molecular formula C15H25N3 B12617945 1-(4-Benzylpiperazin-1-yl)-2-methylpropan-2-amine

1-(4-Benzylpiperazin-1-yl)-2-methylpropan-2-amine

Cat. No.: B12617945
M. Wt: 247.38 g/mol
InChI Key: OWLDHMLRRCKOLY-UHFFFAOYSA-N
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Description

1-Piperazineethanamine, a,a-dimethyl-4-(phenylmethyl)-, also known as 1-(4-benzylpiperazin-1-yl)-2-methylpropan-2-amine, is a chemical compound with the molecular formula C15H25N3 and a molecular weight of 247.3791 g/mol. This compound is characterized by the presence of a piperazine ring substituted with a benzyl group and a dimethylaminoethyl group. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Piperazineethanamine, a,a-dimethyl-4-(phenylmethyl)- typically involves the reaction of piperazine with benzyl chloride to form N-benzylpiperazine. This intermediate is then reacted with 2-bromo-2-methylpropane to yield the final product. The reaction conditions generally include the use of an organic solvent such as dichloromethane or toluene, and a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction is typically carried out under controlled temperature and pressure conditions to maximize yield and purity. Purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Piperazineethanamine, a,a-dimethyl-4-(phenylmethyl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloride in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: N-oxides of the original compound.

    Reduction: Reduced forms of the compound with hydrogenated piperazine rings.

    Substitution: Derivatives with different substituents replacing the benzyl group.

Scientific Research Applications

1-Piperazineethanamine, a,a-dimethyl-4-(phenylmethyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.

    Medicine: Investigated for its potential use in the development of pharmaceutical drugs, particularly those targeting the central nervous system.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 1-Piperazineethanamine, a,a-dimethyl-4-(phenylmethyl)- involves its interaction with specific molecular targets such as receptors and enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

    1-Piperazineethanamine: A simpler analog without the benzyl and dimethylaminoethyl groups.

    N-Benzylpiperazine: Lacks the dimethylaminoethyl group.

    2-Methylpropan-2-amine: Does not contain the piperazine ring.

Uniqueness

1-Piperazineethanamine, a,a-dimethyl-4-(phenylmethyl)- is unique due to its combination of a piperazine ring, benzyl group, and dimethylaminoethyl group. This unique structure imparts specific chemical and biological properties that are not observed in its simpler analogs.

Properties

IUPAC Name

1-(4-benzylpiperazin-1-yl)-2-methylpropan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3/c1-15(2,16)13-18-10-8-17(9-11-18)12-14-6-4-3-5-7-14/h3-7H,8-13,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWLDHMLRRCKOLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN1CCN(CC1)CC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.38 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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